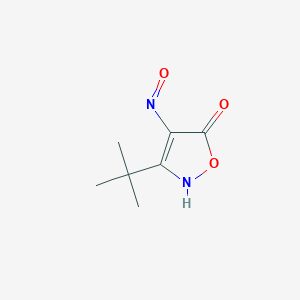
3-Hydroxypyrrolidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypyrrolidine-1-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of both a hydroxyl group and a carboxylic acid group in the molecule makes it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxypyrrolidine-1-carboxylic acid can be synthesized through several methods. One common method involves the reduction of 3-acylpropionic acids and N-substituted pyrrolidinone using triethylsilane and titanium tetrachloride . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates . These methods typically require specific reaction conditions such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound often involves microbial processes for the preparation of optically active derivatives . These processes are advantageous due to their specificity and efficiency in producing high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxypyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution reactions . These reactions typically require specific conditions such as acidic or basic environments and controlled temperatures.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
3-Hydroxypyrrolidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxypyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
3-Hydroxypyrrolidine-1-carboxylic acid can be compared with other similar compounds such as pyrrolidone and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly versatile in chemical reactions and applications.
List of Similar Compounds
- Pyrrolidone
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Propiedades
Número CAS |
202524-01-4 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
3-hydroxypyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4-1-2-6(3-4)5(8)9/h4,7H,1-3H2,(H,8,9) |
Clave InChI |
YZGYKWJZOBALKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



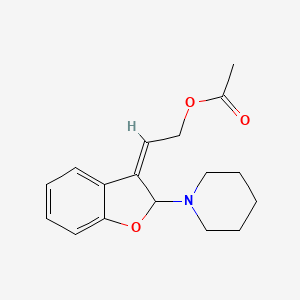
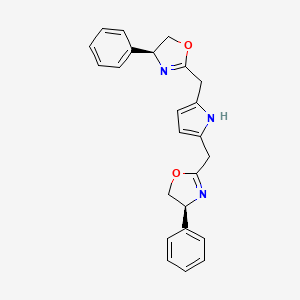
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
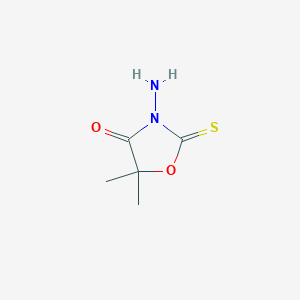
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
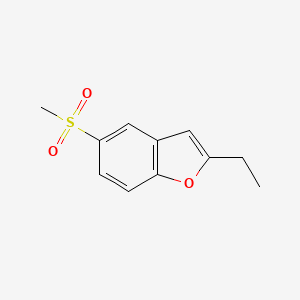
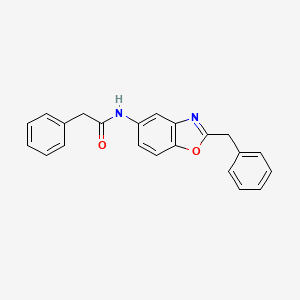
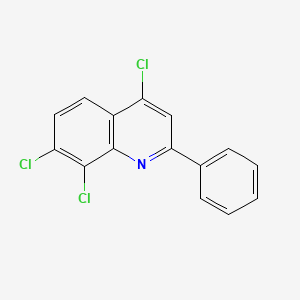
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
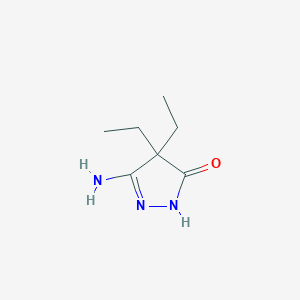
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

